molecular formula C18H34O3 B1679534 7-(2-Hexyl-5-hydroxycyclopentyl)heptanoic acid CAS No. 56695-65-9

7-(2-Hexyl-5-hydroxycyclopentyl)heptanoic acid

货号: B1679534
CAS 编号: 56695-65-9
分子量: 298.5 g/mol
InChI 键: NMAOJFAMEOVURT-RTKIROINSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件

罗沙司他可以通过涉及以下关键步骤的多步过程合成:

    起始原料: 合成从环戊烷衍生物开始。

    羟基化: 在环戊烷环上的特定位置引入羟基。

    链增长: 添加庚酸侧链。

    最终修饰: 调整以获得所需的立体化学和官能团。

工业生产方法

罗沙司他的工业生产涉及使用优化反应条件的大规模化学合成,以确保高收率和纯度。该过程通常包括:

化学反应分析

反应类型

罗沙司他经历各种化学反应,包括:

    氧化: 将羟基转化为羰基。

    还原: 将羰基还原回羟基。

    取代: 用其他取代基取代官能团。

常用试剂和条件

    氧化剂: 例如高锰酸钾或三氧化铬。

    还原剂: 如硼氢化钠或氢化铝锂。

    溶剂: 常见的溶剂包括二氯甲烷、乙醇和水。

主要产物

从这些反应中形成的主要产物包括各种中间体,这些中间体被进一步加工以产生最终的罗沙司他化合物 .

科学研究应用

罗沙司他在科学研究中具有广泛的应用:

    化学: 用作研究前列腺素类似物及其化学性质的模型化合物。

    生物学: 研究其对细胞过程和信号通路的影響。

    医学: 主要用于治疗胃溃疡和十二指肠溃疡。它还在研究其在保护胃黏膜免受非甾体抗炎药 (NSAID) 引起的损伤方面的潜力。

    工业: 用于制药行业开发抗溃疡药物

作用机制

罗沙司他通过模拟天然前列腺素的作用发挥其作用。它与胃黏膜细胞上的前列腺素受体结合,导致:

相似化合物的比较

类似化合物

    米索前列醇: 另一种用于类似适应症的前列腺素类似物,但具有不同的药代动力学特性。

    恩普罗斯提: 一种具有抗溃疡作用的合成前列腺素 E2 类似物。

    瑞普罗斯提: 一种用于胃保护的前列腺素 E1 类似物。

罗沙司他的独特性

罗沙司他因其独特的化学结构而独特,该结构在效力和副作用之间取得平衡。 它具有良好的安全性,与其他一些前列腺素类似物相比,在较低剂量下有效 .

属性

CAS 编号

56695-65-9

分子式

C18H34O3

分子量

298.5 g/mol

IUPAC 名称

7-[(1R,2S)-2-hexyl-5-hydroxycyclopentyl]heptanoic acid

InChI

InChI=1S/C18H34O3/c1-2-3-4-7-10-15-13-14-17(19)16(15)11-8-5-6-9-12-18(20)21/h15-17,19H,2-14H2,1H3,(H,20,21)/t15-,16+,17?/m0/s1

InChI 键

NMAOJFAMEOVURT-RTKIROINSA-N

手性 SMILES

CCCCCC[C@H]1CCC([C@@H]1CCCCCCC(=O)O)O

SMILES

CCCCCCC1CCC(C1CCCCCCC(=O)O)O

规范 SMILES

CCCCCCC1CCC(C1CCCCCCC(=O)O)O

外观

Solid powder

56695-65-9

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

9-hydroxy-19,20-bisnorprostanoic acid
9-hydroxy-19,20-bisnorprostanoic acid, monosodium salt
9-hydroxy-19,20-bisnorprostanoic acid, monosodium salt, (1S-(1alpha,2beta,5beta))-isomer
IBI-C83
rosaprostol

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(2-Hexyl-5-hydroxycyclopentyl)heptanoic acid
Reactant of Route 2
7-(2-Hexyl-5-hydroxycyclopentyl)heptanoic acid
Reactant of Route 3
7-(2-Hexyl-5-hydroxycyclopentyl)heptanoic acid
Reactant of Route 4
7-(2-Hexyl-5-hydroxycyclopentyl)heptanoic acid
Reactant of Route 5
7-(2-Hexyl-5-hydroxycyclopentyl)heptanoic acid
Reactant of Route 6
7-(2-Hexyl-5-hydroxycyclopentyl)heptanoic acid
Customer
Q & A

Q1: How does rosaprostol exert its cytoprotective effects on the gastric mucosa?

A1: While the exact mechanism is not fully elucidated in the provided research, rosaprostol, being a prostaglandin analogue, likely mimics the actions of endogenous prostaglandins like prostaglandin E2 (PGE2). [] These actions include stimulating mucus and bicarbonate secretion, enhancing mucosal blood flow, and promoting epithelial cell restitution and repair. []

Q2: Does rosaprostol directly affect gastric acid secretion?

A2: Yes, rosaprostol has been shown to inhibit gastric acid secretion. [] This effect contributes to its ability to protect the gastric mucosa from damage induced by various factors, including non-steroidal anti-inflammatory drugs (NSAIDs). [, ]

Q3: What is the evidence for rosaprostol's protective effects against NSAID-induced gastric damage?

A3: Studies have demonstrated that rosaprostol effectively prevents and treats digestive disorders associated with NSAID use. [, ] This protective effect is attributed to its ability to counteract the negative impact of NSAIDs on the gastric mucosal barrier, as evidenced by continuous measurements of gastric pH. []

Q4: What is the pharmacokinetic profile of rosaprostol?

A4: After oral administration, rosaprostol reaches peak plasma concentration (Cmax) around 4 hours. [] It undergoes rapid metabolism, primarily via first-pass metabolism, resulting in the formation of its main metabolite, 3-(2-n-hexyl-5-hydroxy-cyclopentyl)propionic acid. [] The metabolite reaches Cmax earlier (2 hours) than the parent drug. [] Rosaprostol has a mean half-life of approximately 5 hours, while its metabolite has a half-life of about 3 hours. []

Q5: How is rosaprostol eliminated from the body?

A5: Rosaprostol is entirely metabolized in the body. [] Its metabolite is partially eliminated in the urine, but this represents a small fraction of the administered dose. []

Q6: Does rosaprostol affect the immune system?

A6: In vitro studies suggest that rosaprostol, unlike some other prostaglandins, does not significantly affect various immune parameters. [] These include mitogen-induced proliferation of peripheral mononuclear cells, antibody-mediated T cell activation, and lymphokine secretion. []

Q7: What evidence supports the use of rosaprostol in treating gastritis?

A7: Clinical studies indicate that rosaprostol effectively treats gastritis, leading to a complete resolution of subjective and objective symptoms within the first ten days of treatment. [] Endoscopic and histological findings also demonstrate significant improvement, with near normalization in most cases. []

Q8: Has rosaprostol shown efficacy in treating duodenal ulcers?

A8: Yes, rosaprostol has demonstrated efficacy in treating duodenal ulcers, particularly in patients who have not responded well to H2 receptor antagonists. [] Combined treatment with rosaprostol and an H2 blocker shows statistically significant improvements compared to H2 blocker therapy alone. []

Q9: What is the chemical structure of rosaprostol?

A9: Rosaprostol is a synthetic prostaglandin analogue structurally similar to prostaglandin E. [] Its full chemical name is 9-hydroxy-19,20-bis-norprostanoic acid. []

Q10: Are there different stereoisomers of rosaprostol, and do they differ in activity?

A10: Yes, rosaprostol possesses several chiral centers, leading to the existence of different stereoisomers. [, ] These stereoisomers can exhibit varying levels of biological activity. [] Efficient synthetic methods have been developed to access all enantiomerically pure stereoisomers, allowing for the investigation of their individual pharmacological properties. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。